![molecular formula C9H10FNO2 B13512016 Methyl 2-amino-3-fluoro-4-methylbenzoate](/img/structure/B13512016.png)
Methyl 2-amino-3-fluoro-4-methylbenzoate
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Overview
Description
Methyl 2-amino-3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-fluoro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-3-fluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 2-amino-4-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include halogenated or alkoxylated derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 2-amino-3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluoro group can enhance its binding affinity to certain targets, while the amino group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-fluorobenzoate
- Methyl 3-amino-4-fluorobenzoate
- Methyl 2-amino-5-fluorobenzoate
Uniqueness
Methyl 2-amino-3-fluoro-4-methylbenzoate is unique due to the specific positioning of its functional groups. The combination of an amino group at the 2-position, a fluoro group at the 3-position, and a methyl group at the 4-position provides distinct chemical properties that differentiate it from other similar compounds. These properties include its reactivity in substitution and oxidation reactions, as well as its potential biological activity.
Biological Activity
Methyl 2-amino-3-fluoro-4-methylbenzoate is an aromatic compound notable for its unique structural features, including an amino group, a fluoro substituent, and a methyl ester functional group. Its molecular formula is C10H12FNO2, with a molecular weight of approximately 197.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The structural characteristics of this compound influence its biological activity. The amino group can participate in hydrogen bonding with biological macromolecules, while the fluoro substituent enhances lipophilicity, potentially improving membrane permeability. These attributes are critical for modulating interactions with enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound have been studied for their enzyme inhibition properties. For instance, analogs have shown promising results as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. In particular, studies have demonstrated that certain structural modifications can significantly enhance inhibitory potency against tyrosinase, with some analogs achieving IC50 values as low as 13.75 µM .
Antimicrobial and Anticancer Properties
This compound has also been investigated for its antimicrobial and anticancer potential. Similar compounds have exhibited activity against various bacterial strains and cancer cell lines. For example, ethyl derivatives of this compound have been reported to possess antimicrobial properties, suggesting that the methyl ester may confer similar effects.
Case Studies
-
Tyrosinase Inhibition Study :
- Objective : To evaluate the inhibitory effect on mushroom tyrosinase.
- Method : Lineweaver-Burk plots were utilized to determine kinetic parameters.
- Results : Compounds structurally related to this compound showed significant inhibition, indicating potential therapeutic applications in dermatological conditions.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound displayed notable activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors, facilitating interaction.
- Lipophilicity : The fluoro group enhances the compound's ability to penetrate cellular membranes, increasing bioavailability.
- Structural Modifications : Variations in substituent positions can lead to altered electronic properties and reactivity profiles, influencing biological activity.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
VYEICQWUGUNKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)N)F |
Origin of Product |
United States |
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